3-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)propanoic acid
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Overview
Description
The compound with the identifier “3-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)propanoic acid” is known as α-Cyano-4-hydroxycinnamic acid diethylamine salt. This compound is a derivative of cinnamic acid, characterized by the presence of a cyano group and a hydroxyl group on the aromatic ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of α-Cyano-4-hydroxycinnamic acid diethylamine salt typically involves the reaction of 4-hydroxycinnamic acid with a cyano group donor under specific conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the cyano group. The resulting product is then reacted with diethylamine to form the diethylamine salt.
Industrial Production Methods
In industrial settings, the production of α-Cyano-4-hydroxycinnamic acid diethylamine salt may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as crystallization and purification to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
α-Cyano-4-hydroxycinnamic acid diethylamine salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
α-Cyano-4-hydroxycinnamic acid diethylamine salt is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of α-Cyano-4-hydroxycinnamic acid diethylamine salt involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycinnamic acid: Lacks the cyano group, resulting in different chemical reactivity.
α-Cyano-4-methoxycinnamic acid: Contains a methoxy group instead of a hydroxyl group, affecting its hydrogen bonding capabilities.
4-Cyanocinnamic acid: Lacks the hydroxyl group, altering its solubility and reactivity.
Uniqueness
α-Cyano-4-hydroxycinnamic acid diethylamine salt is unique due to the presence of both the cyano and hydroxyl groups, which confer distinct chemical properties. The combination of these functional groups allows for diverse chemical reactions and interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
3-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-4-5(2-3-6(12)13)7(14)11-8(9)10-4/h2-3H2,1H3,(H,12,13)(H3,9,10,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSOIGCJUZQUEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)N)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)N)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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